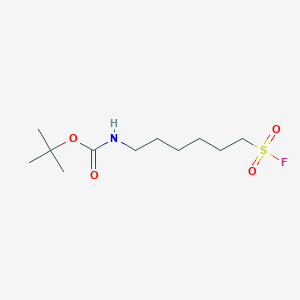

tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate

Description

Properties

Molecular Formula |

C11H22FNO4S |

|---|---|

Molecular Weight |

283.36 g/mol |

IUPAC Name |

tert-butyl N-(6-fluorosulfonylhexyl)carbamate |

InChI |

InChI=1S/C11H22FNO4S/c1-11(2,3)17-10(14)13-8-6-4-5-7-9-18(12,15)16/h4-9H2,1-3H3,(H,13,14) |

InChI Key |

HWTDDMCMHRCFQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCS(=O)(=O)F |

Origin of Product |

United States |

Foundational & Exploratory

tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate chemical properties

This technical guide provides an in-depth analysis of tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate , a specialized bifunctional linker used in chemical biology and drug discovery.

A Latent Electrophile for SuFEx-Based Bioconjugation and Proteomics

Executive Summary

This compound (CAS: 2167975-43-9 ) is a heterobifunctional linker designed for Sulfur-Fluoride Exchange (SuFEx) chemistry. It features a Boc-protected primary amine on one terminus and an aliphatic sulfonyl fluoride (–SO₂F) on the other, separated by a flexible hexyl spacer.

This molecule serves as a critical building block for creating covalent probes , PROTAC linkers , and activity-based protein profiling (ABPP) reagents. Its primary utility lies in the unique stability-reactivity profile of the aliphatic sulfonyl fluoride group, which—unlike its aromatic counterparts—resists rapid hydrolysis in aqueous media while maintaining high reactivity toward specific nucleophilic amino acid residues (Tyr, Lys, Ser) within protein binding pockets.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | tert-Butyl N-[6-(fluorosulfonyl)hexyl]carbamate |

| CAS Number | 2167975-43-9 |

| Molecular Formula | C₁₁H₂₂FNO₄S |

| Molecular Weight | 283.36 g/mol |

| Physical State | Low-melting solid or colorless viscous oil (temperature dependent) |

| Solubility | Soluble in DCM, THF, DMSO, DMF, Methanol. Sparingly soluble in water. |

| Storage | -20°C, hygroscopic. Store under inert atmosphere (Ar/N₂). |

| Stability | High hydrolytic stability at pH 7.4 compared to sulfonyl chlorides. |

Structural Analysis & Functional Logic

The molecule is engineered with three distinct functional zones, each serving a specific role in chemical biology workflows:

-

The Warhead (Aliphatic Sulfonyl Fluoride):

-

Function: The electrophilic "click" handle.

-

Mechanism: Undergoes SuFEx reaction. It is a "latent" electrophile, meaning it is largely inert to circulating nucleophiles (like glutathione) but reacts rapidly when positioned in proximity to a nucleophile (e.g., a Tyrosine phenol) within a protein active site, or when activated by a catalyst (e.g., DBU or silyl ethers).

-

Advantage: Aliphatic –SO₂F groups are less reactive than aryl –SO₂F groups, providing superior specificity and reduced background labeling in proteomic experiments.

-

-

The Spacer (Hexyl Chain):

-

Function: Provides steric distance (approx. 7–9 Å).

-

Logic: The C6 alkyl chain is lipophilic and flexible, allowing the warhead to "scan" the surface of a target protein when the other end is anchored to a ligand.

-

-

The Anchor (Boc-Protected Amine):

-

Function: The attachment point for a drug or ligand.

-

Reactivity: The tert-butoxycarbonyl (Boc) group is stable to the basic conditions often used for SuFEx activation but is easily removed with acid (TFA/HCl) to liberate the amine for amide coupling.

-

Synthesis & Preparation

While commercially available, the synthesis of this linker follows a standard sequence for aliphatic sulfonyl fluorides, typically starting from tert-butyl (6-hydroxyhexyl)carbamate.

Synthetic Pathway (Graphviz Visualization)

Key Synthetic Protocols

-

Mesylation: React tert-butyl (6-hydroxyhexyl)carbamate with methanesulfonyl chloride (MsCl) and triethylamine in DCM at 0°C.

-

Thioacetate Displacement: Treat the mesylate with potassium thioacetate (KSAc) in DMF to form the thioester.

-

Oxidative Chlorination: Convert the thioacetate directly to the sulfonyl chloride using chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) in acetic acid/water. Note: This step generates the unstable sulfonyl chloride.

-

Fluorination (SuFEx Installation): Immediately treat the crude sulfonyl chloride with saturated aqueous Potassium Bifluoride (KHF₂) in Acetonitrile.

-

Why KHF₂? It provides a bifluoride anion (FHF⁻) which is a potent nucleophile in biphasic systems, ensuring complete conversion of –SO₂Cl to –SO₂F without hydrolyzing the Boc group.

-

Reactivity Profile & Mechanism

SuFEx Mechanism (Protein Labeling)

The sulfonyl fluoride group undergoes a substitution reaction at the Sulfur(VI) center. Unlike Michael acceptors (e.g., acrylamides) that target Cysteine, SuFEx probes primarily target Tyrosine (Tyr) , Lysine (Lys) , and Serine (Ser) residues.

-

Reaction: Protein-Tyr-OH + F-SO₂-R → Protein-Tyr-O-SO₂-R + HF

-

Condition: Often requires a "privileged" environment (protein binding pocket) or basic catalysis.

Orthogonality

The Boc group and the Sulfonyl Fluoride are orthogonal:

-

Acid Stability: The –SO₂F bond is remarkably stable to acidic conditions used to remove the Boc group (e.g., 20% TFA in DCM). This allows researchers to deprotect the amine first and couple it to a drug, carrying the –SO₂F warhead through the synthesis intact.

-

Base Stability: The Boc group survives the mild basic conditions (pH 8–9) often used for protein labeling reactions.

Experimental Workflow Diagram

Applications in Drug Discovery[7][8][9]

Covalent Ligand Discovery

Researchers use this linker to convert reversible inhibitors into covalent probes. By attaching the linker to a solvent-exposed region of a drug, the hexyl chain allows the –SO₂F group to reach nearby nucleophilic residues on the protein surface.

-

Benefit: Increases potency and duration of action (residence time).

Activity-Based Protein Profiling (ABPP)

The linker is used to synthesize "scout" probes.

-

Protocol: The amine end is coupled to a biotin tag or a fluorophore. The probe is incubated with a proteome. The –SO₂F group reacts with active site residues.[1][2][3]

-

Result: Allows mapping of "ligandable" Tyrosines across the whole proteome.

PROTAC Linkers

In Targeted Protein Degradation, this molecule serves as a covalent linker.

-

Mechanism: One end binds the E3 ligase, the other the target protein. If the binding is weak, the covalent reaction (SuFEx) can stabilize the ternary complex, enhancing degradation efficiency.

Safety & Handling

-

Hazards: While the linker itself is generally low-toxicity, the sulfonyl fluoride moiety is an alkylating agent. Handle with gloves and in a fume hood.

-

Hydrolysis: Aliphatic sulfonyl fluorides are stable in water/buffer for hours to days, but will eventually hydrolyze to the sulfonic acid (-SO₃H) and fluoride ion (F⁻).

-

Incompatibility: Avoid strong reducing agents (e.g., LiAlH₄) which may reduce the sulfonyl group. Avoid storing in basic solutions for prolonged periods.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Jones, L. H., et al. (2017). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." MedChemComm. Link

-

Enamine Ltd. (2025). "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine Product Guide. Link

-

Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as tools in chemical biology." Chemical Science. Link

-

PubChem. (2025).[4] "tert-Butyl N-(6-hydroxyhexyl)carbamate (Precursor Data)." National Library of Medicine. Link

Sources

Aliphatic Sulfonyl Fluoride Linkers in SuFEx: A Technical Guide

The following technical guide details the chemistry, synthesis, and application of aliphatic sulfonyl fluorides in Sulfur-Fluoride Exchange (SuFEx) chemistry.

Executive Summary

Sulfur-Fluoride Exchange (SuFEx), pioneered by Sharpless and co-workers, has established itself as a "next-generation" click chemistry platform.[1][2] While aromatic sulfonyl fluorides (Ar-SO₂F) and fluorosulfates (Ar-OSO₂F) have dominated the early literature, aliphatic sulfonyl fluorides (R-SO₂F) represent a distinct and increasingly vital class of electrophiles.

This guide focuses on the aliphatic subclass, which offers unique steric flexibility, superior stability against hydrolysis compared to sulfonyl chlorides, and tunable reactivity profiles ideal for bioconjugation and covalent drug discovery. Unlike their aromatic counterparts, aliphatic linkers lack the stabilizing resonance of the benzene ring, resulting in distinct activation energy requirements and mechanistic pathways that researchers must master for successful deployment.

The Aliphatic SO₂F Moiety: Chemical Nature & Stability[3][4]

Structural & Electronic Properties

The aliphatic sulfonyl fluoride group consists of a sulfur(VI) center bonded to two oxygens, one fluorine, and an sp³-hybridized carbon.

-

Bond Strength: The S(VI)–F bond is exceptionally strong (~90 kcal/mol) and short, contributing to its thermodynamic stability.

-

Redox Stability: The moiety is resistant to reduction and oxidative conditions, allowing it to survive diverse synthetic transformations (e.g., Pd-catalyzed couplings) before the SuFEx "click" step.

-

Hydrolytic Inertness: Aliphatic SO₂F groups are remarkably stable in water at neutral pH.[3] Unlike sulfonyl chlorides, which hydrolyze rapidly, aliphatic sulfonyl fluorides can often be handled in open air and aqueous buffers, activating only under specific catalytic conditions.

Comparison: Aliphatic vs. Aromatic

The choice between an aliphatic and aromatic linker dictates the reactivity window of the probe.

| Feature | Aliphatic Sulfonyl Fluoride (R-SO₂F) | Aromatic Sulfonyl Fluoride (Ar-SO₂F) |

| Hybridization | sp³ Carbon attached to Sulfur | sp² Carbon attached to Sulfur |

| Reactivity | Generally lower; requires stronger activation or specific nucleophiles.[3] | Higher; resonance withdrawal activates S center.[3] |

| Hydrolysis | High stability; resistant to neutral hydrolysis.[3] | Stable, but more susceptible to base hydrolysis than aliphatic. |

| Sterics | Flexible linkers; allows conformational freedom.[3] | Rigid planar geometry (phenyl ring).[3] |

| Primary Use | Flexible bioconjugation, specific residue targeting (Lys/Tyr). | Rigid connectors, polymer synthesis, rapid click. |

Synthetic Routes to Aliphatic Sulfonyl Fluorides[2][4][6][7][8][9][10][11][12]

Accessing aliphatic SO₂F linkers requires bypassing the instability of aliphatic sulfonyl chlorides.[3] Three primary strategies are field-proven.[3]

Strategy A: Oxidative Fluorination of Thiols/Disulfides

This is the most direct route for converting cysteine residues or alkyl thiols into SuFEx handles.[3]

-

Reagents: Potassium Fluoride (KF) + Oxidant (Selectfluor, Cl₂, or electrochemical oxidation).

-

Mechanism: In situ formation of a sulfonyl halide/radical intermediate which is immediately trapped by fluoride.[3]

Strategy B: Michael Addition to Ethenesulfonyl Fluoride (ESF)

Ethenesulfonyl Fluoride (ESF) acts as a "connective hub."[4] It is an alkenyl sulfonyl fluoride that reacts with a nucleophile (amine, thiol, enolate) to generate a saturated aliphatic sulfonyl fluoride.

-

Reaction: Nu-H + CH₂=CH-SO₂F → Nu-CH₂-CH₂-SO₂F[3]

-

Utility: Instantly converts a nucleophile into a SuFEx-ready aliphatic probe.[3]

Strategy C: Decarboxylative Fluorosulfonylation

A radical method converting carboxylic acids directly to sulfonyl fluorides.[3]

-

Protocol: Uses photocatalysis or silver catalysis to generate an alkyl radical (R•) from R-COOH, which is trapped by a sulfur dioxide source (DABSO) and then fluorinated (NFSI/Selectfluor).

SuFEx Activation & Mechanism

The "click" reaction of aliphatic SO₂F requires activation.[3] The fluoride ion is a poor leaving group due to the strong S-F bond; it leaves only when the transition state is stabilized or the sulfur center is activated.

Activation Pathways

-

Silicon-Assisted (Si-SuFEx): Relying on the high affinity of silicon for fluorine.[3] A silyl ether (R-OTMS) attacks the sulfur, driven by the formation of the strong Si-F bond (bond energy > 130 kcal/mol).

-

Base-Catalyzed (H-SuFEx): Uses a base (DBU, BTMG) to deprotonate the nucleophile and/or stabilize the transition state. The unique [FHF]⁻ bifluoride ion often plays a role in mediating proton transfer in aqueous media.

Mechanistic Diagram

The following diagram illustrates the divergence between Silicon-mediated and Base-mediated pathways for aliphatic substrates.

Caption: Dual mechanistic pathways for SuFEx activation. The Si-SuFEx path is driven by Si-F bond formation, while H-SuFEx relies on base-mediated deprotonation and transition state stabilization.[3]

Application as Linkers

Aliphatic sulfonyl fluorides are rarely end-points; they are linkers used to connect two functional entities.[3]

The "Connective Hub" Workflow

Using reagents like ESF (Ethenesulfonyl fluoride) or BESF (1-bromoethene-1-sulfonyl fluoride), researchers can build modular linkers.[4]

-

Step 1 (Michael Addition): A drug or protein with a nucleophile (amine/thiol) attacks the alkene.[3]

-

Intermediate: An aliphatic sulfonyl fluoride is generated.[2][3][5][6][7][8][9][10]

-

Step 2 (SuFEx): The new SO₂F handle reacts with a second molecule (e.g., a fluorophore or another drug pharmacophore).

Covalent Protein Labeling

Aliphatic SO₂F probes are used to target specific residues on proteins.[3]

-

Target Residues: Tyrosine (via phenolic OH), Lysine (via ε-amine), and Serine (catalytic).

-

Selectivity: Because aliphatic SO₂F is less reactive than aromatic, it often requires "proximity-enabled" reactivity.[3] The probe binds to a protein pocket, bringing the SO₂F close to a nucleophile, effectively raising the local concentration to force the reaction. This reduces off-target labeling compared to more reactive warheads.[3]

Caption: Modular assembly of a conjugate using an ethenesulfonyl fluoride (ESF) hub. Step 1 creates the aliphatic linker; Step 2 executes the SuFEx click.

Experimental Protocols

Protocol 5.1: Synthesis of Aliphatic Sulfonyl Fluoride via ESF

Objective: Install an aliphatic SO₂F handle onto a secondary amine.

-

Preparation: Dissolve the secondary amine (1.0 equiv) in Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Addition: Cool to 0°C. Add Ethenesulfonyl Fluoride (ESF) (1.2 equiv) dropwise. Caution: ESF is a lachrymator.[3]

-

Reaction: Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 2–4 hours.

-

Note: No base is usually required for amines.[3] For thiols, add 0.1 equiv of Et₃N.

-

-

Workup: Concentrate in vacuo. ESF adducts are often clean enough for direct use.[3] If purification is needed, use flash chromatography (silica gel) with EtOAc/Hexanes. The SO₂F group is stable on silica.[3]

Protocol 5.2: SuFEx Conjugation (Aliphatic SO₂F + Primary Amine)

Objective: Link the aliphatic SO₂F probe to a primary amine (e.g., a lysine side chain or small molecule).[11]

-

Reagents: Mix Aliphatic-SO₂F (1.0 equiv) and Amine-R (1.2 equiv) in MeCN or DMSO.

-

Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv).[3]

-

Why DBU? Aliphatic SO₂F is less electrophilic than aromatic.[3] DBU acts as both a base to deprotonate the amine and a nucleophilic catalyst to activate the sulfur center.

-

-

Conditions: Stir at RT for 1–12 hours. Monitor by LC-MS (look for loss of Fluoride, mass -20 + Nu mass).[3]

-

Purification: Dilute with EtOAc, wash with 1M HCl (to remove DBU), then brine. Dry over MgSO₄.[3]

References

-

Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition (2014) URL:[Link]

-

SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride Source: Journal of the American Chemical Society (2014) URL:[Link]

-

Sulfonyl Fluorides as Privileged Warheads in Chemical Biology Source: Chemical Science (2015) URL:[Link]

-

Direct Synthesis of Sulfonyl Fluorides from Sulfonates and Sulfonic Acids Source: Nature Communications (2019) URL:[Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 3. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]

- 4. research.monash.edu [research.monash.edu]

- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 6. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. papers.sim2.be [papers.sim2.be]

- 10. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 11. pure.uva.nl [pure.uva.nl]

A Tale of Two Electrophiles: A Technical Guide to Aromatic and Aliphatic Sulfonyl Fluorides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the landscape of modern chemical biology and drug discovery, the sulfonyl fluoride (SO₂F) moiety has emerged as a uniquely powerful tool. Once a niche functional group, its ascent to prominence was catalyzed by the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept championed by Nobel laureate K. Barry Sharpless, which established a new generation of "click" reactions.[1][2][3] This has positioned sulfonyl fluorides as indispensable connectors for the rapid assembly of functional molecules.[3][4]

Beyond their role in synthesis, sulfonyl fluorides have earned the title of "privileged warheads" in the design of targeted covalent inhibitors.[5][6] Their remarkable balance of stability in aqueous environments and tunable reactivity allows for the precise targeting of nucleophilic amino acid residues on proteins.[5][6] Unlike many traditional electrophiles that are largely limited to reacting with cysteine, sulfonyl fluorides can form stable covalent bonds with a broader array of residues, including serine, threonine, lysine, tyrosine, and histidine.[3][7][8][9]

However, the reactivity and utility of a sulfonyl fluoride are not monolithic. A critical distinction, and the focus of this guide, lies in the nature of the organic residue (R) attached to the SO₂F group. The choice between an aromatic and an aliphatic scaffold is a fundamental design decision that profoundly dictates the compound's electronic properties, reactivity, stability, and ultimate application. This guide provides an in-depth analysis of these differences to empower researchers to make informed strategic choices in their experimental designs.

Part 1: Core Physicochemical and Reactivity Differences

The fundamental divergence between aromatic and aliphatic sulfonyl fluorides stems from the electronic nature of the R-group. An aromatic ring and an aliphatic chain exert opposing electronic effects on the sulfur atom, directly modulating its electrophilicity and, consequently, its reactivity.

-

Aromatic Sulfonyl Fluorides (Ar-SO₂F): The aryl group is inherently electron-withdrawing due to its sp² hybridized carbons and the potential for resonance delocalization. This inductive and resonant pull of electron density away from the sulfonyl group increases the partial positive charge on the sulfur atom. This heightened electrophilicity makes aromatic sulfonyl fluorides intrinsically more reactive towards nucleophiles. The reactivity can be further fine-tuned through the addition of electron-withdrawing or electron-donating substituents on the aromatic ring.

-

Aliphatic Sulfonyl Fluorides (Alk-SO₂F): In contrast, alkyl groups are electron-donating through an inductive effect. This pushes electron density towards the sulfonyl group, partially quenching the electrophilicity of the sulfur atom. The result is a compound with "moderate reactivity" that is significantly more stable and less prone to off-target reactions.[10] This property makes them ideal for designing probes that remain dormant in solution until they are activated by the specific microenvironment of a protein binding pocket.[10]

Data Presentation: Comparative Properties

| Property | Aromatic Sulfonyl Fluorides (Ar-SO₂F) | Aliphatic Sulfonyl Fluorides (Alk-SO₂F) | Rationale & Causality |

| Electrophilicity of Sulfur | High | Moderate to Low | The electron-withdrawing aryl ring increases the δ+ on the sulfur atom, whereas the electron-donating alkyl chain decreases it. |

| Intrinsic Reactivity | Higher | Lower | More electrophilic sulfur reacts faster with nucleophiles. Aliphatic variants often require proximity-induced reactivity. |

| Aqueous Stability | Generally high, but susceptible to hydrolysis under forcing conditions. | Exceptionally high. Tolerant of aqueous buffers for extended periods.[10] | The S-F bond is thermodynamically stable.[11] The lower reactivity of the aliphatic series provides superior kinetic stability. |

| Suitability as Warhead | "Always-on" electrophile, suitable for targeting accessible nucleophiles. | "Dormant" or "Proximity-activated" electrophile, ideal for achieving high target selectivity. | The choice depends on the therapeutic strategy: potent, rapid inhibition versus highly selective, context-dependent labeling. |

| Amino Acid Targets | Ser, Thr, Lys, Tyr, His, Cys.[7][12] | Primarily Ser, Lys, Tyr in specific protein contexts.[13] | While the potential targets are the same, the activation barrier is higher for aliphatic variants, often requiring a highly nucleophilic residue or precise orientation for reaction. |

| Synthetic Accessibility | Readily accessible from a wide range of aromatic precursors (sulfonic acids, thiols, etc.).[14][15] | Modern methods have expanded access, particularly from abundant carboxylic acids and alkenes.[16][17][18] | The diversity of stable aromatic starting materials has historically made Ar-SO₂F synthesis more common. Radical-based methods have revolutionized Alk-SO₂F synthesis. |

Part 2: Synthesis Methodologies

The synthetic routes to aromatic and aliphatic sulfonyl fluorides have evolved significantly, reflecting their distinct chemical nature and the availability of precursors.

Common Synthetic Pathways

The most traditional and widely applicable method for synthesizing both classes of sulfonyl fluorides is the halogen exchange of a corresponding sulfonyl chloride (R-SO₂Cl) with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[14][19]

Workflow: Synthesis of an Aromatic Sulfonyl Fluoride

Aromatic sulfonyl fluorides are commonly synthesized from readily available aromatic precursors. The conversion from sulfonyl chlorides is a classic and reliable method.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 4. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]

- 11. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 12. Sulfonyl Fluorides - Enamine [enamine.net]

- 13. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. theballlab.com [theballlab.com]

- 16. Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

Technical Guide: Hydrolytic Stability of tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate

Topic: Stability of tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate in Aqueous Media Content Type: Technical Whitepaper Audience: Chemical Biologists, Medicinal Chemists, and Process Engineers

Executive Summary

This compound is a heterobifunctional linker widely utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry. It features an aliphatic sulfonyl fluoride (

The utility of this reagent hinges on a specific stability profile: kinetic stability in aqueous buffer (to resist background hydrolysis) coupled with thermodynamic reactivity toward specific nucleophiles (e.g., tyrosine or lysine residues in proteins). This guide delineates the stability boundaries of the molecule, establishing that it is generally stable at physiological pH (7.4) for >24 hours, but degrades rapidly under highly basic conditions (pH > 10) or strong acidic conditions (pH < 4).

Chemical Architecture & Theoretical Stability

To understand the stability profile, we must deconstruct the molecule into its two reactive termini. The aliphatic chain acts as a hydrophobic spacer, slightly shielding the terminal groups from solvation effects compared to short-chain analogs.

The Sulfonyl Fluoride ( )

Unlike sulfonyl chlorides, which hydrolyze rapidly in water, sulfonyl fluorides are "privileged" electrophiles. The S–F bond is strong (approx. 90 kcal/mol) and resistant to reduction.

-

Mechanism of Stability: The fluoride atom is hard and electronegative, making the sulfur center less susceptible to attack by "hard" nucleophiles like water (hydrolysis) unless activated by a specific environment (e.g., hydrogen bonding in a protein pocket) or catalysis.

-

Aliphatic vs. Aromatic: This reagent is an aliphatic sulfonyl fluoride.[1] Aliphatic derivatives are generally more resistant to hydrolysis than their aromatic counterparts due to the lack of electron-withdrawing resonance effects that would otherwise increase the electrophilicity of the sulfur center.

The Boc-Carbamate ( )

The tert-butyloxycarbonyl (Boc) group provides amine protection.

-

Acid Sensitivity: Boc groups are acid-labile.[2] Exposure to pH < 4 triggers cleavage, releasing isobutylene and

. -

Base Stability: The Boc group is robustly stable up to pH 12, protecting the amine during SuFEx conjugation protocols.

Mechanistic Pathways: Hydrolysis vs. Bioconjugation

The critical challenge in using this reagent is the competition between productive bioconjugation and non-productive hydrolysis.

Reaction Pathways Diagram

The following diagram illustrates the divergent pathways. Note that hydrolysis yields the sulfonic acid, which is chemically inert for conjugation purposes, effectively "killing" the reagent.

Figure 1: Competitive pathways for the SuFEx linker in aqueous media. The goal is to maximize the green pathway while minimizing the red.

Stability Profile in Aqueous Media

The following data summarizes the expected stability based on the structural class of aliphatic sulfonyl fluorides (e.g., 1-fluorosulfonylhexane) and Boc-amine chemistry.

pH-Dependent Stability Matrix

| pH Condition | Estimated Half-Life ( | Dominant Degradation Mode | Operational Recommendation |

| Acidic (pH < 4) | < 1 hour | Boc Cleavage. The | Avoid. Do not use acidic buffers (e.g., dilute TFA) for storage. |

| Neutral (pH 6 - 8) | > 48 hours | Negligible. Very slow hydrolysis of | Ideal. Use PBS, HEPES, or Tris for conjugation reactions. |

| Basic (pH 9) | ~ 12 - 24 hours | Slow Hydrolysis of | Acceptable for short reactions (<4h). |

| Highly Basic (pH > 11) | < 1 hour | Rapid Hydrolysis of | Avoid. Reagent is rapidly quenched. |

Temperature Effects

-

4°C: Stability is significantly enhanced. Aqueous stock solutions (if absolutely necessary) should be kept on ice and used within the same day.

-

37°C: Hydrolysis rates increase by approximately 2-3x compared to RT. If performing cell-based labeling at 37°C, ensure high local concentration of the reagent to outcompete water.

Experimental Protocol: Validating Stability

To verify the stability of a specific batch or under unique buffer conditions,

Why NMR?

-

Reagent Signal: The

group typically appears around +50 to +65 ppm (relative to -

Degradation Signal: The hydrolysis product releases fluoride ion (

), which appears as a distinct singlet around -120 ppm . -

Quantification: Integration of the Reagent Peak vs. Internal Standard gives precise kinetic data.

Stability Assay Workflow

Figure 2: Step-by-step workflow for determining hydrolytic stability via

Detailed Protocol Steps

-

Preparation: Dissolve 5 mg of this compound in 50

L of DMSO-d6 (to ensure solubility). -

Dilution: Add 450

L of the target aqueous buffer (e.g., PBS pH 7.4). Note: The reagent may form a suspension if the concentration is too high; aim for <1 mM if solubility is limited in pure water. -

Standard Addition: Add a known concentration of Trifluoroethanol or

-Trifluorotoluene as an internal standard. Ensure the standard's shift does not overlap with the sulfonyl fluoride. -

Acquisition: Set the NMR probe temperature to the desired experimental condition (e.g., 25°C). Acquire scans at

and at regular intervals. -

Calculation: Calculate the remaining percentage using the integral ratio:

Storage and Handling Best Practices

To maximize the shelf-life and experimental reproducibility of this compound:

-

Solid State Storage: Store as a lyophilized powder at -20°C under an inert atmosphere (nitrogen or argon). Moisture is the enemy over long durations.

-

Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF . In these organic solvents, the sulfonyl fluoride is stable for months at -20°C.

-

Aqueous Dilution: Only dilute into aqueous buffer immediately prior to use . Do not store aqueous solutions overnight.

-

Quenching: If a reaction needs to be stopped, the addition of a nucleophilic scavenger (e.g., Tris buffer or hydroxylamine) is more effective than relying on hydrolysis.

References

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][5] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

-

Jones, L. H. (2021). SuFEx Chemistry in Chemical Biology. Journal of the American Chemical Society, 143(36), 14415–14421. [Link]

-

Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews, 48(17), 4731–4758. [Link]

Sources

- 1. Hydrolytically stable sulfonyl fluorides - Enamine [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 5. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]

Technical Monograph: Physicochemical Profiling and Application of Boc-Amino Hexyl Sulfonyl Fluoride

The following technical guide details the physicochemical profile, handling protocols, and applications of Boc-amino hexyl sulfonyl fluoride , a specialized chemical probe used in chemical biology and medicinal chemistry.

Executive Summary

Boc-amino hexyl sulfonyl fluoride (tert-butyl (6-(fluorosulfonyl)hexyl)carbamate) is a heterobifunctional linker and electrophilic probe. It combines a sulfonyl fluoride (SF) warhead—capable of Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry—with a Boc-protected amine connected via a hydrophobic hexyl spacer.

This compound serves two primary roles in drug discovery:

-

Activity-Based Protein Profiling (ABPP): The SF moiety covalently modifies reactive serine, tyrosine, lysine, or histidine residues within protein binding pockets.

-

Modular Linker Synthesis: The Boc group allows for controlled deprotection and subsequent conjugation to fluorophores, drugs, or surfaces, while the SF group acts as a latent electrophile.

Part 1: Chemical Identity & Physicochemical Properties

Molecular Structure and Weight

The compound consists of a lipophilic hexamethylene chain terminated by a tert-butyloxycarbonyl (Boc) protected amine at one end and a sulfonyl fluoride group at the other.

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | Boc-amino hexyl sulfonyl fluoride |

| Molecular Formula | C₁₁H₂₂FNO₄S |

| Exact Mass | 283.1254 Da |

| Molecular Weight | 283.36 g/mol |

| CLogP (Est.) | ~2.5 - 3.0 (Lipophilic) |

| Physical State | White to off-white solid or viscous oil (depending on purity/crystallinity) |

Solubility Profile

Due to the non-polar hexyl linker and the bulky hydrophobic Boc group, this compound exhibits poor aqueous solubility but high solubility in polar aprotic organic solvents.

Table 1: Solubility Data & Solvent Compatibility

| Solvent | Solubility Limit (Est.) | Usage Recommendation |

| DMSO (Dimethyl sulfoxide) | > 50 mM (> 14 mg/mL) | Preferred. Use for stock solutions (anhydrous). |

| DMF (Dimethylformamide) | > 50 mM | Alternative for solid-phase synthesis applications. |

| Ethanol/Methanol | > 20 mM | Good for intermediate dilutions; avoid long-term storage due to potential transesterification risks. |

| Water / PBS | < 0.5 mM (Poor) | Do not dissolve directly. Requires organic co-solvent (e.g., 1-5% DMSO final). |

| DCM (Dichloromethane) | > 100 mM | Excellent for synthetic workups and transport. |

Stability and Reactivity (SuFEx)

Unlike sulfonyl chlorides, which hydrolyze rapidly in water, the sulfonyl fluoride moiety is kinetically stable in aqueous buffers at neutral pH. It is "bio-orthogonal" until activated by:

-

Proximity: Binding to a protein pocket positions the SF group near a nucleophile (Ser/Tyr).

-

Catalysis: SuFEx reaction with silyl ethers or amines, often catalyzed by DBU or BEMP.

-

Hydrolytic Stability: Stable in pH 7.4 PBS for >24 hours (t½ often > 48h).

-

Thermal Stability: Stable at room temperature; store at -20°C for long-term retention of the Boc group.

Part 2: Handling & Experimental Protocols

Preparation of Stock Solutions

To ensure experimental reproducibility, stock solutions must be prepared gravimetrically in anhydrous solvents.

Protocol: 50 mM Stock Preparation

-

Weighing: Weigh 14.2 mg of Boc-amino hexyl sulfonyl fluoride into a microcentrifuge tube.

-

Solubilization: Add 1.0 mL of anhydrous DMSO .

-

Mixing: Vortex for 30 seconds until fully dissolved. Sonicate if necessary (rarely needed).

-

Storage: Aliquot into single-use vials (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

Shelf Life: 6-12 months at -20°C.

-

Aqueous Labeling Protocol (Protein Conjugation)

This protocol describes the covalent labeling of a target protein (e.g., a serine protease) in aqueous buffer.

Reagents:

-

Target Protein (1 mg/mL in PBS, pH 7.4).

-

50 mM Probe Stock (in DMSO).

-

Control: DMSO vehicle.

Workflow:

-

Dilution: Dilute the protein to 0.9 mg/mL in PBS.

-

Spike-in: Add the probe stock to the protein solution to achieve a final concentration of 10–100 µM (typically 10–50x molar excess over protein).

-

Critical: Keep final DMSO concentration ≤ 2% (v/v) to prevent protein denaturation.

-

-

Incubation: Incubate at 37°C for 1–4 hours.

-

Note: Sulfonyl fluorides react slower than sulfonyl chlorides; extended incubation may be required for non-catalytic residues.

-

-

Quenching: Stop reaction by adding 4x SDS-PAGE loading buffer (containing reducing agents) or by performing a buffer exchange (Zeba spin column) to remove excess free probe.

-

Analysis: Proceed to Mass Spectrometry (intact protein LC-MS) or Western Blotting (if anti-Boc antibody is available, though typically the Boc is removed for further functionalization).

Part 3: Mechanism of Action & Logic

The "Right-Sized" Warhead

The sulfonyl fluoride is a "privileged" warhead because it resists reduction and background hydrolysis. The hexyl linker provides sufficient flexibility (approx. 8–9 Å length) to reach nucleophiles on the protein surface or within a deep catalytic cleft without imposing rigid steric clashes.

Visualization of Reactivity Pathways

The following diagram illustrates the dual-pathway utility of the probe: Direct protein labeling (SuFEx) and Linker Derivatization (Boc-deprotection).

Figure 1: Dual-modality workflow.[1] Pathway A depicts direct protein profiling. Pathway B depicts the conversion of the probe into a functionalized warhead (e.g., fluorescent probe).

Handling Decision Tree

Use this logic flow to determine the appropriate solvent system and handling procedure based on your application.

Figure 2: Solubilization and handling decision matrix ensuring compound stability and assay compatibility.

References

-

Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

- Narayanam, M. K., et al. (2015). "Sulfonyl fluorides as tools in chemical biology." Chemical Science. (Referencing general stability profiles of alkyl sulfonyl fluorides).

-

PubChem Compound Summary. "tert-Butyl N-(6-hydroxyhexyl)carbamate" (Precursor structure verification). [Link]

Sources

Methodological & Application

SuFEx-Enabled Covalent Modification: Application Note for tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate

Introduction & Mechanism of Action

The "Sleeping Beauty" of Click Chemistry

tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate is a specialized probe leveraging Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional electrophiles (e.g., chloroacetamides) that react indiscriminately with cysteines, sulfonyl fluorides (-SO₂F) possess a unique "context-dependent" reactivity. They are stable in aqueous buffer and plasma but become hyper-reactive when positioned precisely within a protein binding pocket that stabilizes the transition state (often via hydrogen bonding to the sulfonyl oxygens).

Molecular Architecture

This probe consists of three functional domains:

-

The Warhead (Aliphatic Sulfonyl Fluoride): A latent electrophile that targets nucleophilic residues (Tyrosine, Lysine, Serine, Histidine). Aliphatic variants are generally more selective and less reactive than their aryl counterparts, reducing off-target background.

-

The Linker (Hexyl Chain): A flexible C6 spacer that provides reach, allowing the warhead to scan the local environment of the binding site.

-

The Cap (tert-Butyloxycarbonyl / Boc): A hydrophobic protecting group. In the context of direct labeling, this mimics a hydrophobic ligand moiety, facilitating entry into "greasy" cryptic pockets. Alternatively, it serves as a synthetic handle for further derivatization (e.g., to biotin or fluorophores) prior to biological application.

Mechanism: Proximity-Driven SuFEx

The reaction follows a nucleophilic substitution at the sulfur(VI) center. The protein nucleophile (Nu:) attacks the sulfur, expelling fluoride (F⁻) as the leaving group. This process is often accelerated by the local protein environment (e.g., an oxyanion hole or basic residue nearby), making this probe a tool for Ligandability Assessment —identifying which pockets are capable of covalent capture.

Figure 1: Mechanism of SuFEx Labeling. The reaction is driven by specific binding and local environment activation, ensuring high specificity over non-specific surface labeling.

Protocol: Direct Protein Labeling & Residue Mapping (ABPP-MS)

This protocol describes the use of this compound to map reactive residues within a target protein using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials Required[1][2][3][4][5][6][7][8]

-

Target Protein: Purified (1–10 µM) or Cell Lysate (1–2 mg/mL).

-

Probe Stock: 50 mM this compound in anhydrous DMSO.

-

Reaction Buffer: PBS pH 7.4 (Avoid Tris or buffers with primary amines if high concentrations are used, though SuFEx is generally amine-tolerant at neutral pH).

-

Quenching/Desalting: Zeba™ Spin Desalting Columns (7K MWCO) or acetone precipitation reagents.

-

Digestion Reagents: Urea (8M), DTT, Iodoacetamide (IAA), Trypsin (MS Grade).

Step-by-Step Workflow

Phase 1: Labeling Reaction

-

Preparation: Dilute the protein to 10 µM (purified) or 1 mg/mL (lysate) in PBS.

-

Probe Addition: Add the probe stock to the protein solution to a final concentration of 100 µM (10–50x molar excess).

-

Note: Keep final DMSO concentration < 1% to avoid protein denaturation.

-

-

Incubation: Incubate at 37°C for 1 to 4 hours .

-

Optimization: Aliphatic sulfonyl fluorides are slower than aryl ones. If labeling is weak, extend time to 12 hours or increase temperature to 42°C if protein stability permits.

-

-

Negative Control: Prepare a parallel sample with DMSO only (no probe) or heat-denatured protein (to prove activity-dependence).

Phase 2: Quenching & Digestion

-

Quench: Remove excess unreacted probe immediately using a desalting column or by acetone precipitation (4 volumes of cold acetone, -20°C for 1 hour).

-

Critical: This step prevents non-specific labeling during the denaturation phase.

-

-

Denaturation: Resuspend the protein pellet in 50 µL of 8 M Urea (in 50 mM NH₄HCO₃).

-

Reduction/Alkylation:

-

Add DTT (5 mM final), incubate 30 min at 37°C.

-

Add IAA (15 mM final), incubate 30 min at RT in the dark.

-

-

Digestion: Dilute Urea to < 1 M using NH₄HCO₃ buffer. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

Phase 3: LC-MS/MS Analysis

-

Desalting: Clean up peptides using C18 ZipTips.

-

Acquisition: Analyze on a high-resolution mass spectrometer (e.g., Orbitrap).

-

Search Parameters: See Data Analysis section below.

Figure 2: Experimental Workflow. Critical path from incubation to mass spectrometry analysis.

Data Analysis: Mass Spectrometry Parameters

To identify the labeled residue, you must configure your database search engine (Proteome Discoverer, MaxQuant, etc.) with a custom variable modification.

Calculating the Mass Shift

The probe reacts via the loss of Fluoride (F).[1]

| Component | Formula | Molecular Weight (Da) |

| Intact Probe | C₁₁H₂₂FNO₄S | 283.36 |

| Leaving Group | F | 19.00 |

| Added Mass (Mod) | C₁₁H₂₂NO₄S | 264.36 |

Search Configuration Table

| Parameter | Setting | Notes |

| Modification Name | Boc-Hexyl-Sulfonyl | Custom Name |

| Composition | C(11) H(22) N(1) O(4) S(1) | Add to configuration |

| Monoisotopic Mass | +264.1270 Da | Precision is key for HR-MS |

| Target Residues | Tyr, Lys (Primary), Ser, His (Secondary) | SuFEx is residue-agnostic but Tyr/Lys dominant |

| Type | Variable / Dynamic | Not fixed |

Interpretation:

-

Look for peptides with a +264.127 Da shift.

-

Validation: Verify the MS2 spectra. The modification is stable on the precursor, but fragmentation spectra should show the localized mass on the specific residue (e.g., y-ions retaining the modification).

Scientific Integrity & Troubleshooting

Why Aliphatic?

Researchers often ask why one would use this aliphatic probe over the more reactive aryl-sulfonyl fluorides (like AESBF).

-

Stability: Aliphatic -SO₂F groups are significantly more stable in buffer, allowing for longer incubation times (up to 24h) without hydrolysis.

-

Specificity: Because they are less intrinsically reactive, they require a "tighter" fit or better alignment within the active site to react. This reduces "bystander" labeling of surface residues.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Labeling Observed | Probe reactivity is too low for the target site. | Increase pH to 8.0 (activates Tyr/Lys) or increase incubation time. Ensure DMSO < 1%. |

| Precipitation | Probe insolubility. | Dilute probe in buffer slowly while vortexing. Do not exceed 200 µM. |

| High Background | Non-specific hydrophobic sticking. | The Boc group is hydrophobic. Perform rigorous washing/desalting before digestion. Use 8M Urea during denaturation to strip non-covalent binders. |

| Cannot Deprotect Boc | Attempting to click after labeling? | Stop. You cannot remove the Boc group (requires TFA) while the protein is folded. If you need a click handle (alkyne), synthesize the alkyne-analog before labeling. |

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2][3][4] Angewandte Chemie International Edition. Link

- Foundational paper establishing SuFEx chemistry and the stability of sulfonyl fluorides.

-

Jones, L. H., et al. (2017). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

- Detailed review on using sulfonyl fluorides for protein labeling and probe design.

-

Kelly, J. W., et al. (2017). "Inverse Drug Discovery Strategy to Identify Proteins that are Targeted by a Covalent Electrophile." Journal of the American Chemical Society. Link

-

Demonstrates the use of sulfonyl fluorides for proteome-wide mapping of reactive residues.[5]

-

-

Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. Link

- Further characterizes the reactivity profiles of aliph

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 3. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]

- 4. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]

- 5. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

Conditions for removing Boc group from sulfonyl fluoride linkers

Application Note & Protocols

Topic: Selective Deprotection of Boc-Protected Amines in the Presence of Sulfonyl Fluoride Linkers

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Orthogonal Protection

In the intricate landscape of modern organic synthesis, particularly in drug discovery and chemical biology, the ability to selectively unmask reactive functional groups is paramount. This principle, known as orthogonal protection, allows for the sequential construction of complex molecules with high precision.[1][2] The tert-butyloxycarbonyl (Boc) group is a ubiquitous protecting group for amines, prized for its stability in a wide range of conditions yet readily cleaved by acid.[3][] Concurrently, the sulfonyl fluoride (-SO₂F) moiety has risen to prominence as a uniquely stable yet "clickable" electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and as a covalent warhead for targeting specific amino acid residues in proteins.[5][6][7]

A frequent synthetic challenge involves the presence of both a Boc-protected amine and a sulfonyl fluoride within the same molecule. This scenario is common in the synthesis of chemical probes, covalent inhibitors, and complex linkers for antibody-drug conjugates. The critical question for the synthetic chemist is: can the Boc group be removed without compromising the integrity of the highly valuable sulfonyl fluoride?

This technical guide demonstrates that the answer is a resounding yes. The exceptional stability of the sulfonyl fluoride group to acidic conditions provides a robust orthogonal handle to the acid-labile Boc group.[8][9] We will elucidate the principles governing this selectivity and provide detailed, field-proven protocols for the efficient and clean deprotection of Boc-protected amines while preserving the sulfonyl fluoride linker for subsequent transformations.

The Chemical Basis for Orthogonality

The success of this selective deprotection hinges on the profound difference in the chemical stability of the Boc-amine carbamate bond and the sulfur-fluorine bond of the sulfonyl fluoride.

-

Boc Group Lability: The deprotection of a Boc group is an acid-catalyzed process. The reaction is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by a fragmentation cascade that releases the free amine, carbon dioxide, and a stabilized tert-butyl cation.[10][11] This process is highly efficient under moderately to strongly acidic conditions.

-

Sulfonyl Fluoride Robustness: In stark contrast, the sulfur(VI)-fluorine bond is exceptionally strong and thermodynamically stable. Sulfonyl fluorides are notably resistant to hydrolysis, reduction, and cleavage under a wide range of conditions, including the strong acids used for Boc removal.[9][12] Their reactivity as electrophiles is "latent" and typically requires activation by specific nucleophiles or specialized catalysts, placing it in a different reactivity class than simple acidolysis.[6][8][9]

This fundamental difference in reactivity allows for a clean, orthogonal deprotection strategy, which is visualized in the workflow below.

Figure 1: Orthogonal synthesis workflow enabled by the stability of the sulfonyl fluoride group during acidic Boc deprotection.

Mechanism of Acid-Catalyzed Boc Deprotection

Understanding the mechanism is key to optimizing conditions and troubleshooting. The process involves three main steps: protonation, fragmentation, and decarboxylation.

Figure 2: Mechanism of acid-catalyzed Boc deprotection.

The generation of the tert-butyl cation is a critical point. This reactive electrophile can potentially alkylate sensitive functional groups. While the sulfonyl fluoride itself is not susceptible, other functionalities in the molecule (e.g., tryptophan, methionine) might be. In such cases, the addition of a "scavenger" like triisopropylsilane (TIS) is recommended to trap the cation.[13]

Standard Deprotection Protocols

The choice of acid and solvent depends on the substrate's solubility, the presence of other acid-sensitive groups, and the desired scale of the reaction. The following protocols are robust and widely applicable.

| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrogen Chloride (HCl) |

| Primary Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane or Ethyl Acetate |

| Typical Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Ethyl Acetate (EtOAc) |

| Concentration | 20-50% TFA in DCM (v/v) | Stoichiometric excess (e.g., 10-20 eq.) |

| Temperature | 0 °C to Room Temperature (20-25 °C) | Room Temperature (20-25 °C) |

| Reaction Time | 30 minutes to 2 hours | 1 to 4 hours (can be longer) |

| Key Advantages | Fast, highly effective, volatile reagents are easily removed.[14] | Often cheaper for large-scale synthesis, avoids persistent TFA.[15][16] |

| Considerations | TFA is corrosive and requires careful handling. May require scavengers for sensitive substrates.[10][17] | Can be slower; dioxane is a peroxide-former and should be handled appropriately.[18] |

Protocol 1: Boc Deprotection using TFA in DCM

This is the most common and often fastest method for small to medium-scale laboratory synthesis.

Materials:

-

Boc-protected sulfonyl fluoride substrate (1.0 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

(Optional) Scavenger: Triisopropylsilane (TIS)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is particularly important for reactions that may be exothermic.

-

Acid Addition: Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v). For a 50% solution, this means adding a volume of TFA equal to the volume of DCM used. Causality Note: Starting at 0°C helps to control any initial exotherm from the acid addition.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) until the starting material is fully consumed. This typically takes 30 minutes to 2 hours.

-

Workup - Quenching: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the bulk of the DCM and excess TFA. Safety Note: Ensure your rotary evaporator is equipped with a base trap or is suitable for use with corrosive acids.

-

Neutralization: Re-dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Slowly and carefully add saturated NaHCO₃ solution with vigorous stirring until gas evolution (CO₂) ceases. This neutralizes the TFA and converts the amine salt to the free amine.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. The product can be purified further if necessary.

Protocol 2: Boc Deprotection using HCl in Dioxane

This method avoids the use of TFA and is a common alternative in both academic and industrial settings.

Materials:

-

Boc-protected sulfonyl fluoride substrate (1.0 eq.)

-

4M solution of HCl in 1,4-Dioxane (commercially available)

-

Anhydrous 1,4-Dioxane or Ethyl Acetate

-

Diethyl ether (for precipitation)

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the Boc-protected substrate in a minimal amount of anhydrous 1,4-dioxane or ethyl acetate.

-

Acid Addition: To the stirred solution at room temperature, add the 4M HCl/Dioxane solution (typically 10-20 equivalents of HCl relative to the substrate). Causality Note: Using a pre-prepared, standardized solution of HCl ensures reproducibility and avoids handling gaseous HCl.

-

Reaction: Stir the mixture at room temperature. The reaction is generally slower than with TFA and may take 1 to 4 hours, or longer depending on the substrate. Monitor the reaction progress by TLC or LC-MS. Often, the hydrochloride salt of the product will precipitate from the solution.

-

Workup - Precipitation/Isolation:

-

If a precipitate forms: Upon completion, add diethyl ether to the reaction mixture to ensure complete precipitation of the hydrochloride salt. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

-

If no precipitate forms: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the resulting residue to induce precipitation. Collect the solid by filtration as described above.

-

-

Free-Basing (Optional): The resulting product is the stable hydrochloride salt. If the free amine is required for a subsequent step that is not compatible with the salt, it can be neutralized and extracted following steps 6-8 from Protocol 1.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, gentle warming (to 30-40 °C) can be applied, or the concentration/equivalents of acid can be increased. However, always check for potential side reactions at higher temperatures.

-

Stability of Other Functional Groups: While the sulfonyl fluoride is stable, be mindful of other acid-sensitive groups in your molecule, such as t-butyl esters or ethers, which may also be cleaved under these conditions.[16][18] The HCl/Dioxane method can sometimes offer better selectivity for Nα-Boc groups over t-butyl esters compared to TFA.[16]

-

Formation of Byproducts: If side-chain alkylation is suspected with sensitive substrates, add 2-5% TIS to the reaction mixture as a scavenger before adding the acid.[13]

-

Handling of Reagents: Both TFA and concentrated HCl solutions are highly corrosive and volatile. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The selective removal of a Boc protecting group in the presence of a sulfonyl fluoride linker is a reliable and high-yielding transformation. The exceptional stability of the S(VI)-F bond to the acidic conditions required for Boc cleavage establishes a clear orthogonal relationship between these two critical functional groups. By selecting the appropriate acid system—either the rapid and efficient TFA/DCM or the scalable HCl/Dioxane protocol—researchers can confidently deprotect amines and advance their synthetic intermediates. This capability is fundamental to the design and execution of complex synthetic routes in the development of novel therapeutics and advanced chemical biology tools.

References

-

Organic Chemistry Portal. "Boc Deprotection - TFA." Available at: [Link]

-

Jolicoeur, B., et al. (2006). "A mild and selective method for N-Boc deprotection." ChemInform, 37(50). (Note: This is an abstracting service; the primary article is referenced within.) URL for related research: [Link]

-

Grimster, N. P., et al. (2018). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters, 20(13), 3943–3947. Available at: [Link]

-

Tucker, J. A., et al. (2020). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters, 22(12), 4755–4760. Available at: [Link]

-

Prakash, G. K. S., et al. (2021). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. (Preprint) Available at: [Link]

-

Grimster, N. P., et al. (2018). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." PMC - NIH. Available at: [Link]

-

Vona, D., et al. (2022). "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection." Molecules, 27(22), 8027. Available at: [Link]

-

Dong, J., et al. (2020). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Chinese Chemical Letters, 31(6), 1387-1397. Available at: [Link]

-

ACS Green Chemistry Institute. "Acids - Reagent Guides." Available at: [Link]

-

Organic Chemistry Portal. "Boc Deprotection - HCl." Available at: [Link]

-

Hatcher, J. M., et al. (2022). "Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators." RSC Medicinal Chemistry, 13(10), 1231-1236. Available at: [Link]

-

Ball, N. D. (2021). "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts, 11(7), 830. Available at: [Link]

-

Cornella, J., et al. (2020). "Synthesis of Sulfonyl Fluorides from Sulfonamides." European Journal of Organic Chemistry, 2020(15), 2497-2500. Available at: [Link]

-

van der Vorm, S. (2010). "Protective group strategies in carbohydrate and peptide chemistry." Scholarly Publications Leiden University. Available at: [Link]

-

Belghiche, A., et al. (2012). "Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst." European Journal of Chemistry, 3(3), 305-309. Available at: [Link]

-

University of Bristol. "VI Protecting Groups and Orthogonal Protection Strategies." Available at: [Link]

-

Apeptide Co., Ltd. "Fmoc vs Boc: Choosing the Right Amino Acid Derivative." Available at: [Link]

-

Meng, G., et al. (2023). "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." Journal of Medicinal Chemistry, 66(20), 13861-13893. Available at: [Link]

-

Moses, J. E., et al. (2023). "A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Fluoride Synthesis, Derivatization, and Protecting Group Chemistry." Angewandte Chemie International Edition, 62(40), e202306316. Available at: [Link]

-

Organic Chemistry Portal. "Boc Deprotection Mechanism - TFA." Available at: [Link]

-

Claremont Colleges. (2018). "Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides." Scholarship @ Claremont. Available at: [Link]

-

Willis, M. C., et al. (2023). "N-Boc deprotection of primary and secondary sulfonimidamide." ResearchGate. (Data) Available at: [Link]

-

Perreault, C., et al. (2005). "Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins." Molecular Diversity, 9(4), 291-293. Available at: [Link]

-

Malkoch, M., et al. (2012). "Supporting information." The Royal Society of Chemistry. Available at: [Link]

-

Camarero, J. A., et al. (2001). "Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters." Chemical Communications, (12), 1116-1117. Available at: [Link]

-

Hruby, V. J., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." Journal of Peptide Research, 58(4), 338-341. Available at: [Link]

-

The University of Arizona. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)." Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. scispace.com [scispace.com]

- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 6. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Acids - Wordpress [reagents.acsgcipr.org]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Boc Deprotection - TFA [commonorganicchemistry.com]

- 15. Boc Deprotection - HCl [commonorganicchemistry.com]

- 16. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. experts.arizona.edu [experts.arizona.edu]

SuFEx bioconjugation protocols using aliphatic sulfonyl fluorides

Application Note: Precision Bioconjugation Protocols Using Aliphatic Sulfonyl Fluorides

Executive Summary

Sulfur-Fluoride Exchange (SuFEx) chemistry has revolutionized bioconjugation by introducing the sulfonyl fluoride (

This guide details protocols for utilizing aliphatic sulfonyl fluorides—specifically Ethenesulfonyl Fluoride (ESF) and long-chain Alkyl Sulfonyl Fluorides —for protein functionalization and Activity-Based Protein Profiling (ABPP).

Technical Background & Mechanism

The Aliphatic Advantage

Unlike their aromatic counterparts, aliphatic sulfonyl fluorides possess a unique stability-reactivity trade-off.[1] The

-

Specificity: Reactivity is often driven by proximity effects (binding pockets) or Michael acceptor activation (in the case of ESF), rather than intrinsic electrophilicity.

-

Target Residues: Primary targets are Tyrosine (Tyr) , Lysine (Lys) , and Serine (Ser) (catalytic), with Histidine (His) acting as a frequent catalyst.

Mechanism of Action

The bioconjugation proceeds via a nucleophilic substitution at the sulfur center. For aliphatic probes, this often follows an "adsorb-then-react" kinetic model, where the probe first binds to a hydrophobic pocket, positioning the

Figure 1: Mechanistic Pathway of Aliphatic SuFEx Bioconjugation

Caption: The reaction trajectory involves initial non-covalent binding (for specificity) followed by fluoride displacement. Nu = Nucleophile (Tyr-OH, Lys-NH2, Ser-OH).

Experimental Protocols

Protocol A: Activity-Based Profiling with Long-Chain Aliphatic Sulfonyl Fluorides

Application: Targeting lipid-processing enzymes (lipases, esterases) using probes like AM-374 analogs.

Rationale: Long aliphatic chains (C12–C16) mimic natural lipid substrates, guiding the sulfonyl fluoride warhead into the enzyme's active site. The

Materials:

-

Probe: Hexadecanesulfonyl fluoride (10 mM stock in DMSO).

-

Buffer: PBS (pH 7.4) or Tris-HCl (50 mM, pH 8.0).

-

Lysis Buffer: 1% Triton X-100 in PBS with protease inhibitors (omit PMSF as it competes).

-

Click Reagents: Azide-fluorophore (e.g., Cy5-N3), TBTA, TCEP, CuSO4 (for post-labeling detection if probe has an alkyne handle).

Step-by-Step Workflow:

-

Proteome Preparation:

-

Harvest cells or tissue. Lyse in PBS (no detergent yet if targeting membrane proteins in situ) or Lysis Buffer .

-

Adjust protein concentration to 1–2 mg/mL .

-

-

Probe Incubation:

-

Add Aliphatic SF Probe (final conc: 1–10 µM ).

-

Control: Pre-incubate a separate sample with a competitive inhibitor (e.g., Orlistat) for 30 min.

-

Incubate at 37°C for 60 minutes . (Aliphatic SFs require longer/warmer incubation than aromatic SFs due to lower intrinsic reactivity).

-

-

Quenching:

-

Stop reaction by adding 4x SDS-PAGE loading buffer (containing

-mercaptoethanol). -

Boil for 5 minutes.

-

-

Readout (Click Chemistry Step - Optional):

-

If the probe contains a bioorthogonal handle (alkyne), perform CuAAC click chemistry with a fluorescent azide reporter.

-

Resolve on SDS-PAGE and image fluorescence.

-

Validation Check: The labeled band should disappear in the "Control" lane (pre-treated with inhibitor) and the "Boiled" lane (denatured protein), confirming activity-dependent labeling.

Protocol B: Ethenesulfonyl Fluoride (ESF) as a Bifunctional Linker

Application: Covalent crosslinking or installing a "SuFEx-able" handle onto a protein Cysteine.

Rationale: ESF is a unique aliphatic reagent. It contains a vinyl group (Michael acceptor) and a sulfonyl fluoride (SuFEx hub).[2]

-

Step 1: Cysteine thiols react rapidly with the vinyl group (Michael addition) at pH 7.0.

-

Step 2: The remaining aliphatic sulfonyl fluoride is now tethered to the protein and can react with a proximal Lysine/Tyrosine or an exogenous nucleophile.

Figure 2: ESF Dual-Conjugation Workflow

Caption: Sequential functionalization using ESF. Step 1 exploits the vinyl group; Step 2 utilizes the aliphatic sulfonyl fluoride.

Protocol:

-

Michael Addition (Cysteine Labeling):

-

Dissolve Protein (50 µM) in PBS (pH 7.0) .

-

Add ESF (5–10 equivalents) from a fresh DMSO stock.

-

Incubate at RT for 15–30 minutes .

-

Note: The reaction is extremely fast. Remove excess ESF via Zeba spin column or dialysis to prevent non-specific reactions.

-

-

Verification of Step 1:

-

Analyze via LC-MS.[3]

-

Expected Mass Shift: +108.1 Da (Addition of

).

-

-

SuFEx Ligation (Step 2):

-

To the ESF-modified protein, add the secondary nucleophile (e.g., a drug with a primary amine or phenol).

-

Adjust pH to 8.5 (for amines) or add a catalyst (e.g., 10 mM Imidazole) to accelerate the S-F exchange.

-

Incubate 4–12 hours at RT.

-

Validation: LC-MS should show loss of Fluoride (-19 Da) and addition of ligand.

-

Data Analysis & Troubleshooting

Mass Spectrometry Validation

SuFEx reactions are covalent.[1] Validation requires observing specific mass shifts.

| Reaction Type | Reagent | Leaving Group | Mass Shift (Δ) on Protein |

| Direct SuFEx | HF | ||

| Michael Addition | ESF ( | None | |

| Michael + SuFEx | ESF + Amine ( | HF |

Note: In Direct SuFEx, the protein loses a Proton (1.01) and the probe loses Fluoride (19.00), totaling -20.01 Da from the sum of reactants.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Labeling (Aliphatic Probe) | Low intrinsic reactivity. | Increase incubation time (up to 4h) or temp (37°C). Ensure pH |

| Precipitation | Probe hydrophobicity. | Keep DMSO < 2%. Use BSA as a carrier if necessary during incubation. |

| Hydrolysis of Probe | Buffer incompatibility. | Avoid DTT/TCEP during the SuFEx step (they can reduce/react). Use TCEP only if Cys reduction is needed before adding probe. |

| Non-specific Labeling | Concentration too high. | Titrate probe. Aliphatic SFs are specific at 1–10 µM; promiscuous >100 µM. |

References

-

Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Jones, L. H., et al. (2016). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link

-

Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Nature Chemical Biology. Link

-

Moses, J. E., et al. (2019). "The Growing Applications of SuFEx Click Chemistry." Chemical Society Reviews.[4] Link

-

Zhang, B., et al. (2018).[5] "Synthesis, bioconjugation and stability studies of [18F]ethenesulfonyl fluoride." Journal of Labelled Compounds and Radiopharmaceuticals. Link

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods [ouci.dntb.gov.ua]

- 5. research.monash.edu [research.monash.edu]

Step-by-step synthesis of sulfonyl fluoride probes from alcohols

Executive Summary & Strategic Context

In the landscape of covalent drug discovery, Sulfur(VI) Fluoride exchange (SuFEx) has elevated the sulfonyl fluoride group from a mere synthetic intermediate to a "privileged warhead." Unlike highly reactive acrylamides, S(VI)-F motifs possess a unique stability-reactivity profile: they are stable in aqueous plasma but react specifically with nucleophilic amino acid side chains (Tyr, Lys, Ser, His) within the protein binding pocket.

For researchers designing probes from alcohol-bearing scaffolds (

-

Fluorosulfates (

): Formed directly from Phenols .[1] These are the classic SuFEx probes. They are highly tunable and stable.[2] Note: Aliphatic fluorosulfates (from aliphatic alcohols) are often chemically unstable and prone to hydrolysis or elimination, making them poor probes. -

Sulfonyl Fluorides (

): Formed from Aliphatic Alcohols via a multi-step sequence (Alcohol

This guide provides the industry-standard protocols for both pathways: using the solid reagent AISF for phenols (Route A) and a Deoxygenative Thiolation-Oxidation sequence for aliphatic alcohols (Route B).

Decision Matrix: Selecting the Synthetic Route

Before beginning, verify your starting material and desired warhead stability using the logic flow below.

Caption: Logic flow for selecting the correct S(VI)-F synthesis pathway based on substrate type and probe stability requirements.

Protocol A: Synthesis of Aryl Fluorosulfates (SuFEx Probes)

Target: Phenolic Scaffolds

Historically, this reaction used toxic sulfuryl fluoride gas (

Mechanism of Action

AISF acts as a "fluorosulfuryl transfer" agent. The base deprotonates the phenol, which then attacks the electrophilic sulfur of AISF, expelling the sulfonamide byproduct and installing the

Materials

-

Substrate: Phenol derivative (1.0 equiv)

-

Reagent: AISF (1.2 equiv) [Commercially available][3]

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 equiv)

-

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

-

Workup: Ethyl Acetate (EtOAc), 0.5 M HCl, Brine.

Step-by-Step Methodology

-

Preparation: Flame-dry a 10 mL round-bottom flask or scintillation vial equipped with a magnetic stir bar. Purge with nitrogen.

-

Dissolution: Add the Phenol (1.0 equiv) and AISF (1.2 equiv) to the vial. Dissolve in anhydrous MeCN (0.2 M concentration relative to phenol).

-

Note: AISF is not soluble in non-polar solvents. MeCN is preferred for faster kinetics.

-

-

Activation: Add DBU (2.2 equiv) dropwise over 30 seconds while stirring at room temperature (23 °C).

-

Observation: The reaction is often exothermic; mild warming is normal.

-

-

Reaction: Stir at room temperature for 10–30 minutes .

-

Monitoring: Check via TLC or LC-MS. The conversion is typically quantitative within minutes.

-

-

Quench & Workup:

-

Dilute the mixture with EtOAc (10 volumes).

-

Wash with 0.5 M HCl (2x) to remove DBU and the acetamide byproduct.

-

Wash with Brine (1x).[3]

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification: Most fluorosulfates are pure enough for biological profiling after workup. If necessary, purify via silica gel flash chromatography (typically stable on silica).

Protocol B: Synthesis of Aliphatic Sulfonyl Fluorides (C-Linked)

Target: Aliphatic Alcohols

Phase 1: Alcohol to Thioacetate (Mitsunobu)

-

Reagents: Alcohol (1.0 equiv), Triphenylphosphine (

, 1.5 equiv), Diisopropyl azodicarboxylate (DIAD, 1.5 equiv), Thioacetic acid (HSAc, 1.5 equiv). -

Solvent: Anhydrous THF (0 °C to RT).

-

Procedure:

-

Dissolve Alcohol and

in THF at 0 °C. -

Add DIAD dropwise (yellow color persists).

-

Add Thioacetic acid dropwise.

-

Stir at 0 °C for 30 min, then warm to RT for 2–4 hours.

-

Workup: Concentrate and purify via column chromatography to isolate the Thioacetate (

) .

-

Phase 2: Oxidative Fluorination (The "Noël-Selectfluor" Method)

This mild protocol avoids chlorine gas (

-

Substrate: Thioacetate (

) or free Thiol ( -

Reagents: Selectfluor (2.5 equiv), Potassium Fluoride (KF, 3.0 equiv).

-

Solvent: MeCN:Water (1:1 mixture).

Step-by-Step Methodology:

-

Setup: In a glass vial, suspend the Thioacetate (1.0 equiv) and KF (3.0 equiv) in MeCN/Water (1:1) (0.1 M).

-

Oxidation: Add Selectfluor (2.5 equiv) in one portion at 0 °C.

-

Reaction: Stir vigorously at 0 °C for 10 minutes, then warm to room temperature and stir for 1–2 hours.

-

Workup:

-

Dilute with EtOAc.[3]

-

Wash with water and brine.

-

Critical: Ensure removal of any Selectfluor residues (oxidants).

-

-

Purification: Flash chromatography (Hexane/EtOAc). Sulfonyl fluorides are generally stable on silica.

Comparative Data & Troubleshooting

| Feature | Protocol A (AISF) | Protocol B (Selectfluor) |

| Target Probe | Aryl Fluorosulfate ( | Alkyl Sulfonyl Fluoride ( |

| Starting Material | Phenol | Aliphatic Alcohol (via Thioacetate) |

| Reaction Time | 10–30 mins | 2–4 hours (2 steps) |